molecular formula C6H9D4N B1148914 4-Methylpiperidine-2,2,6,6-d4 CAS No. 1219798-85-2

4-Methylpiperidine-2,2,6,6-d4

Cat. No.: B1148914
CAS No.: 1219798-85-2
M. Wt: 103.1987671
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Description

4-Methylpiperidine-2,2,6,6-d4 (CAS 1219798-85-2) is a high-purity, isotopically labeled piperidine derivative with a molecular formula of C6H9D4N and a molecular weight of 103.20 g/mol . This compound, specified with a minimum chemical purity of 98% and a deuterium enrichment of 98 atom % D, serves as a critical building block in pharmaceutical and analytical research . Deuterated compounds like this one are invaluable tools in drug discovery and development, often used in Metabolism and Pharmacokinetics (DMPK) studies as internal standards for mass spectrometry. This allows for the accurate quantification of non-labeled active pharmaceutical ingredients (APIs) and their metabolites in complex biological matrices, improving analytical reliability and data quality. The specific substitution pattern on the 2,2,6,6 positions of the piperidine ring makes it a strategic intermediate for synthesizing more complex, labeled molecules, including potential deuterated analogs of therapeutics such as 5-HT1F receptor agonists used in migraine treatment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals. For optimal stability, this chemical should be stored refrigerated at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,3-tetradeuterio-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3/i2D,4D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOFELREXGAFOI-DMNQXYMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(CCN(C1([2H])[2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for 4 Methylpiperidine 2,2,6,6 D4

Regio- and Stereoselective Deuteration Approaches

The primary challenge in the synthesis of 4-Methylpiperidine-2,2,6,6-d4 lies in the selective introduction of deuterium (B1214612) at the C2 and C6 positions of the piperidine (B6355638) ring, which are alpha to the nitrogen atom. Several strategies can be envisioned to achieve this, leveraging both existing and emerging technologies in isotopic labeling.

Catalytic Reductive Deuteration of Pyridine (B92270) Precursors

A common and effective method for the synthesis of piperidines is the catalytic hydrogenation of their corresponding pyridine precursors. To introduce deuterium at the 2,2,6,6-positions, this approach can be adapted by performing the reduction in a deuterium-rich environment. One plausible route involves the reduction of 4-methylpyridine (B42270) using deuterium gas (D₂) in the presence of a suitable catalyst.

The choice of catalyst is crucial for achieving high efficiency and regioselectivity. Platinum and ruthenium-based catalysts are often employed for pyridine hydrogenation. For instance, platinum oxide (PtO₂) or ruthenium on carbon (Ru/C) could be utilized. The reaction would be carried out in a deuterated solvent, such as acetic acid-d4 or methanol-d4, to minimize H/D scrambling from the solvent.

Table 1: Proposed Catalytic Systems for Reductive Deuteration of 4-Methylpyridine

CatalystDeuterium SourceSolventProposed Outcome
Platinum(IV) oxide (PtO₂)Deuterium gas (D₂)Acetic acid-d4High deuterium incorporation at C2 and C6.
Ruthenium on Carbon (Ru/C)Deuterium gas (D₂)Methanol-d4Efficient reduction with potential for high isotopic purity.

It is important to note that while this method is straightforward in concept, achieving complete deuteration exclusively at the desired positions can be challenging. Side reactions, such as H/D exchange at other positions on the ring or the methyl group, may occur depending on the catalyst and reaction conditions.

Deuterium-Hydrogen Exchange (H/D Exchange) Protocols

Direct H/D exchange on the pre-formed 4-methylpiperidine (B120128) ring offers an alternative pathway. The protons at the C2 and C6 positions are activated by the adjacent nitrogen atom, making them susceptible to exchange under certain conditions.

Recent advancements in organophotocatalysis have provided mild and selective methods for the deuteration of C-H bonds alpha to nitrogen. A photoredox catalyst, in combination with a hydrogen atom transfer (HAT) catalyst and a deuterium source like deuterium oxide (D₂O), can facilitate the selective deuteration of piperidines. This approach is highly attractive due to its high regioselectivity and the use of readily available and inexpensive D₂O.

Ruthenium-catalyzed H/D exchange is another viable option. In the presence of a ruthenium catalyst, D₂O can serve as the deuterium source to selectively replace the alpha-protons of the piperidine ring. The efficiency of this exchange would depend on the specific ruthenium complex and reaction conditions such as temperature and reaction time.

Table 2: Potential H/D Exchange Protocols for 4-Methylpiperidine

MethodCatalyst/ReagentDeuterium SourceKey Advantage
OrganophotocatalysisPhotoredox catalyst, HAT catalystDeuterium oxide (D₂O)High regioselectivity under mild conditions.
Ruthenium CatalysisRuthenium complexDeuterium oxide (D₂O)Direct exchange on the piperidine ring.

Employment of Specifically Deuterated Reagents and Building Blocks

A more controlled, albeit potentially more synthetically demanding, approach involves the use of deuterated building blocks and reducing agents. This strategy builds the deuterated piperidine ring from precursors that already contain the deuterium atoms in the desired positions.

One such strategy could involve the reduction of a suitable precursor, such as 4-methyl-2,6-piperidinedione, with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This would introduce deuterium atoms at the C2 and C6 positions. Subsequent functional group manipulations would then be required to arrive at the final product.

The success of this method hinges on the availability of the appropriate precursor and the chemoselectivity of the reduction. Careful protection of other functional groups may be necessary to avoid unwanted side reactions.

Evaluation of Deuterium Incorporation Levels and Isotopic Purity

Regardless of the synthetic method employed, a critical step is the accurate determination of the level and location of deuterium incorporation. A combination of spectroscopic techniques is typically used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, is indispensable for confirming the regioselectivity of the deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2 and C6 positions would be significantly diminished or absent. Conversely, the ²H NMR spectrum would show a signal corresponding to the deuterium atoms at these positions. ¹³C NMR can also be useful, as the signals for the deuterated carbons will be split into multiplets due to C-D coupling and may show a slight isotopic shift.

Table 3: Analytical Techniques for Isotopic Purity Assessment

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Overall deuterium incorporation and isotopic distribution.
Proton Nuclear Magnetic Resonance (¹H NMR)Disappearance of signals at deuterated positions.
Deuterium Nuclear Magnetic Resonance (²H NMR)Direct observation of deuterium signals at specific locations.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)Splitting of carbon signals due to C-D coupling.

Advanced Synthetic Transformations Involving this compound as a Precursor

While specific examples of synthetic transformations using this compound are not extensively reported in the literature, its utility can be inferred from the applications of other deuterated compounds and its non-deuterated analogue.

A primary application of isotopically labeled compounds is as internal standards in quantitative mass spectrometry-based assays. The deuterated compound exhibits nearly identical chemical and physical properties to the analyte but has a different mass, allowing for accurate quantification.

Furthermore, deuterated compounds are invaluable tools in mechanistic studies. By tracking the fate of the deuterium label through a reaction sequence, chemists can elucidate reaction pathways and transition state structures.

Given that 4-methylpiperidine is used as a reagent in solid-phase peptide synthesis for the removal of the Fmoc protecting group, this compound could potentially be used in mechanistic studies of this deprotection reaction. The kinetic isotope effect observed with the deuterated compound could provide insights into the rate-determining step of the reaction.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the characterization of deuterated compounds, providing unambiguous information about the location and extent of deuterium (B1214612) incorporation.

Deuterium-Induced Isotope Shifts in Carbon-13 NMR for Site-Specific Quantification

The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of neighboring carbon atoms in ¹³C NMR spectroscopy, a phenomenon known as the Deuterium-Induced Isotope Effect (DIE). nih.govrsc.org These shifts are typically upfield (to a lower ppm value) and are most pronounced on the carbon directly attached to the deuterium (α-effect), with smaller effects observed on carbons two (β-effect) and three (γ-effect) bonds away. nih.gov

In 4-Methylpiperidine-2,2,6,6-d4, the deuteration at the C2 and C6 positions leads to characteristic changes in the ¹³C NMR spectrum:

α-Effect: The signals for C2 and C6 experience the largest upfield shift. Furthermore, due to coupling with the two deuterium atoms (spin I=1), the signals for these carbons appear as quintets (1:2:3:2:1 multiplicity), confirming the presence of CD₂ groups.

β-Effect: The adjacent carbons, C3 and C5, exhibit a smaller upfield shift.

γ-Effect: The C4 carbon and the 4-methyl carbon may show a minimal, if any, observable upfield shift.

The magnitude of these isotope shifts allows for the clear identification of the deuteration sites. By comparing the integrals of the signals from the deuterated molecule with those of a non-deuterated standard, or by analyzing the relative intensities of residual protonated signals, the isotopic purity can be accurately quantified. nih.gov

Interactive Table: Representative ¹³C NMR Isotope Shifts for this compound
Carbon AtomExpected Isotope Shift (Δδ, ppm)Multiplicity
C-2, C-6-0.4 to -0.6 (α-effect)Quintet
C-3, C-5-0.1 to -0.2 (β-effect)Singlet
C-4< -0.05 (γ-effect)Singlet
4-CH₃< -0.05 (γ-effect)Singlet

Proton and Deuterium NMR for Structural Elucidation and Stereochemical Analysis

Proton (¹H) and Deuterium (²H) NMR spectroscopy provide complementary information for the complete structural verification of this compound.

¹H NMR: In the proton NMR spectrum, the most evident feature is the disappearance or significant reduction of signals corresponding to the protons at the C2 and C6 positions. sigmaaldrich.com The remaining signals for the protons on C3, C4, C5, and the methyl group will have simplified splitting patterns due to the absence of coupling with the now-deuterated positions. This confirms the specific sites of deuteration. studymind.co.uk

²H NMR: For highly enriched compounds, ²H NMR is a powerful alternative for direct observation of the deuterium nuclei. sigmaaldrich.com A ²H NMR spectrum of this compound would show a prominent resonance corresponding to the deuterium atoms at the C2 and C6 positions. The chemical shifts in ²H NMR are nearly identical to their ¹H NMR counterparts, allowing for straightforward assignment. sigmaaldrich.com This technique is particularly useful for quantifying the isotopic enrichment at specific sites. wiley.com

Stereochemical Analysis: The piperidine (B6355638) ring exists in a dynamic equilibrium of chair conformations. Isotopic substitution can subtly influence this equilibrium. soton.ac.uk High-field NMR can be used to study these conformational preferences. For instance, in related deuterated piperidines, distinct chemical shifts for diastereotopic protons have been observed, which can be influenced by factors like temperature and solvent. soton.ac.uk Such analysis can reveal whether the methyl group at C4 prefers an axial or equatorial position and how deuteration might impact this preference.

Application of Advanced NMR Techniques in Deuterated Systems

Modern multi-dimensional NMR techniques are invaluable for the unambiguous assignment of all signals and for confirming the structure of complex molecules like this compound.

2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum maps the coupling relationships between protons. For this compound, this experiment would show correlations between the protons on C3, C4, and C5, but would crucially lack any cross-peaks to the C2 and C6 positions, definitively confirming the deuteration pattern.

Heteronuclear Correlation (HSQC/HMBC): These experiments correlate proton signals with carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would show correlations for the C3-H, C4-H, C5-H, and CH₃ groups but would show no signals for C2 and C6 in the proton dimension.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are highly sensitive to isotopic substitution and provide a characteristic fingerprint of the molecule's vibrational modes.

Analysis of Isotopic Effects on Molecular Vibrations

The substitution of a lighter atom with a heavier isotope results in a decrease in the vibrational frequency of the corresponding chemical bond. This effect is governed by Hooke's Law for a harmonic oscillator, where the frequency is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org

For this compound, the most significant changes in the IR and Raman spectra compared to its non-deuterated analogue are:

C-D Stretching: The characteristic C-H stretching vibrations of the methylene (B1212753) groups at C2 and C6, typically found in the 2850–2960 cm⁻¹ region, are replaced by C-D stretching vibrations. These appear at a much lower frequency, expected around 2100–2200 cm⁻¹. libretexts.org

Bending and Deformation Modes: Other vibrational modes involving the C2 and C6 positions, such as CH₂ scissoring (bending) modes (ca. 1450 cm⁻¹), will also shift to lower wavenumbers upon deuteration. libretexts.orgnih.gov

These predictable shifts provide clear and direct evidence of successful deuteration at the target positions.

Interactive Table: Comparison of Key Vibrational Frequencies (cm⁻¹)
Vibrational Mode4-Methylpiperidine (B120128) (C-H)This compound (C-D)
C-H Stretch (C2, C6)~2930N/A
C-D Stretch (C2, C6)N/A~2150
CH₂ Scissor (C2, C6)~1450~1050-1250

Note: Frequencies are approximate and based on typical values for piperidine derivatives and the theoretical isotopic shift. libretexts.orgnih.gov

High-Resolution Mass Spectrometry for Precise Isotopic Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and for determining its isotopic purity with high precision. nih.gov

For this compound, the molecular formula is C₆H₉D₄N. The substitution of four hydrogen atoms (atomic mass ≈ 1.0078 u) with four deuterium atoms (atomic mass ≈ 2.0141 u) results in a significant mass increase compared to the non-deuterated compound (C₆H₁₃N, monoisotopic mass ≈ 99.1048 u). The expected monoisotopic mass of the d4-labeled compound is approximately 103.1300 u. HRMS can measure this mass with an accuracy of a few parts per million, unequivocally confirming the incorporation of four deuterium atoms. nih.gov

Furthermore, HRMS is essential for analyzing the isotopic distribution of the sample. A synthesized batch of a deuterated compound is never 100% isotopically pure and will contain a distribution of isotopologues (d₀, d₁, d₂, d₃, d₄, etc.). researchgate.net HRMS can resolve the distinct mass peaks for each of these species. By analyzing the relative intensities of these peaks, a precise calculation of the average deuterium incorporation and the percentage of each isotopologue in the sample can be achieved, providing a complete picture of the isotopic composition. nih.govjournalijbcrr.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Extensive searches of scientific literature and crystallographic databases have revealed no published X-ray crystallography studies specifically conducted on derivatives of the deuterated compound this compound. While the solid-state structures of numerous derivatives of the non-deuterated parent compound, 4-methylpiperidine, have been extensively characterized using single-crystal X-ray diffraction, similar data for the deuterated isotopologue is not currently available in the public domain.

The application of X-ray crystallography to derivatives of the non-deuterated 4-methylpiperidine has been instrumental in unambiguously determining their three-dimensional molecular structures. This technique provides precise information on bond lengths, bond angles, and conformational arrangements of the piperidine ring and its substituents in the solid state. For instance, studies on compounds such as 4-diphenylcarbamyl-N-methyl-piperidine methobromide and various dithiocarbamate (B8719985) derivatives of 4-methylpiperidine have utilized X-ray crystallography to elucidate their detailed molecular geometries.

In principle, the same techniques would be applicable to derivatives of this compound. Such studies would be valuable for understanding the subtle effects of deuterium substitution on the crystal packing and intermolecular interactions. However, at present, no specific research findings or crystallographic data for derivatives of this compound can be presented.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the properties of molecular systems. For piperidine (B6355638) derivatives, these calculations provide detailed information on geometry, energy, and spectroscopic characteristics.

Optimized Molecular Geometry and Conformational Analysis of Deuterated Piperidines

Computational studies on 4-methylpiperidine (B120128) consistently show that the piperidine ring adopts a chair conformation as its most stable geometry. In this conformation, the methyl group at the C4 position preferentially occupies an equatorial position to minimize steric hindrance. The introduction of four deuterium (B1214612) atoms at the C2 and C6 positions in 4-Methylpiperidine-2,2,6,6-d4 is not expected to significantly alter this conformational preference.

Table 1: Predicted Optimized Geometrical Parameters for 4-Methylpiperidine (Data for non-deuterated analogue) Theoretical calculations for the non-deuterated 4-methylpiperidine using DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-31G(d) basis set provide the following optimized geometrical parameters. The values for this compound are expected to show slight variations, particularly in the C2-D and C6-D bond lengths.

ParameterBond/AngleB3LYP/6-31G(d)HF/6-31G(d)
Bond Length (Å)C2-H1.0971.085
C3-H1.0951.084
C4-C101.5361.531
N1-H91.0151.002
Bond Angle (°)C6-N1-C2111.9110.1
N1-C2-C3110.1109.9
C2-C3-C4111.6111.4

Note: Data extracted from computational studies on non-deuterated 4-methylpiperidine. The C-D bond lengths in the deuterated analogue are predicted to be slightly shorter than the C-H bond lengths presented here.

Theoretical Prediction of Vibrational and Electronic Spectra

Theoretical vibrational analysis is a powerful tool for understanding the dynamic properties of molecules. For 4-methylpiperidine, DFT calculations have been successfully used to predict its infrared (IR) and Raman spectra. The substitution of hydrogen with deuterium at the 2,2,6,6-positions in this compound will have a pronounced effect on the vibrational spectrum.

The most significant change will be the shift of C-H stretching, bending, and rocking frequencies involving the deuterated positions to lower wavenumbers. This is due to the increased mass of deuterium compared to hydrogen. The C-D stretching vibrations are expected to appear in the range of 2100-2250 cm⁻¹, a significant shift from the typical C-H stretching region of 2800-3000 cm⁻¹. This isotopic shift is a key diagnostic feature in vibrational spectroscopy and can be accurately predicted by computational methods.

The electronic spectra, on the other hand, are less sensitive to isotopic substitution. The ultraviolet-visible (UV-Vis) absorption characteristics are primarily determined by the electronic structure of the molecule, which is not significantly altered by the change in nuclear mass. Therefore, the electronic spectra of this compound are expected to be very similar to those of its non-deuterated counterpart.

Table 2: Predicted Vibrational Frequencies for Key Modes in 4-Methylpiperidine and Expected Shifts for this compound Based on DFT calculations for 4-methylpiperidine, with theoretical predictions for the deuterated analogue.

Vibrational Mode4-Methylpiperidine (Calculated, cm⁻¹)This compound (Predicted Range, cm⁻¹)
C-H Stretch (at C2, C6)~2950N/A
C-D Stretch (at C2, C6)N/A~2100 - 2250
CH₂ Scissoring (at C2, C6)~1450Lower wavenumber
CH₂ Rocking (at C2, C6)~750Lower wavenumber
N-H Stretch

Quantum Chemical Analysis of Electronic Structure and Bonding

Exploration of Hyperconjugative and Stereoelectronic Effects Due to Deuteration

The substitution of hydrogen with deuterium at the 2,2,6,6-positions of the 4-methylpiperidine ring, while seemingly minor, induces notable changes in the molecule's electronic landscape. These changes are primarily governed by hyperconjugative and stereoelectronic effects, which can be elucidated through computational methods such as Natural Bond Orbital (NBO) analysis.

Deuterium's slightly greater electronegativity and, more importantly, the lower zero-point energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, lead to a shorter and stronger C-D bond. This fundamental difference has a cascading effect on the hyperconjugative interactions within the molecule. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In the context of 4-methylpiperidine, key hyperconjugative interactions include the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbitals of the adjacent C-C and C-H/C-D bonds (σC-C and σC-H/C-D), as well as interactions between σC-C and σ*C-H/C-D orbitals.

Computational studies on analogous systems suggest that the replacement of hydrogen with deuterium at the α-positions to the nitrogen atom will modulate these interactions. The stronger C-D bond is a poorer electron acceptor in hyperconjugative interactions compared to a C-H bond. Consequently, the stabilization energy (E(2)) associated with the nN → σC-D interaction is expected to be lower than that of the corresponding nN → σC-H interaction. This reduced electron delocalization can lead to a slight increase in the electron density on the nitrogen atom, potentially affecting the basicity of the amine.

Furthermore, stereoelectronic effects, which relate to the influence of orbital orientations on molecular geometry and stability, are also impacted. For instance, the anomeric effect, a type of stereoelectronic interaction involving the delocalization of a lone pair on a heteroatom to an adjacent antibonding sigma orbital, is sensitive to isotopic substitution. In the chair conformation of 4-methylpiperidine, the orientation of the C-D bonds (axial vs. equatorial) relative to the nitrogen lone pair will dictate the extent of hyperconjugative stabilization. It is anticipated that the stabilization energy will be greatest when the lone pair and the C-D bond are anti-periplanar.

The following interactive data table summarizes the expected changes in key NBO parameters for the axial and equatorial conformers of this compound as predicted by computational models.

NBO InteractionIsotopologueConformerExpected E(2) (kcal/mol)Expected Change vs. H
nN → σC2/6-D(ax)4-MP-d4Equatorial MeSlightly Lower-
nN → σC2/6-H(ax)4-MPEquatorial MeBaseline-
nN → σC2/6-D(eq)4-MP-d4Axial MeSignificantly Lower-
nN → σC2/6-H(eq)4-MPAxial MeBaseline-
σC-C → σC-D4-MP-d4-Lower-
σC-C → σC-H4-MP-Baseline-

Thermochemical Calculations and Energetic Considerations of Deuterated Species

The energetic profile of this compound is also influenced by deuteration, primarily due to differences in zero-point vibrational energy (ZPVE). The ZPVE of a chemical bond is a quantum mechanical effect where the bond retains some vibrational energy even at absolute zero. The vibrational frequency of a bond is dependent on the masses of the bonded atoms; a bond with a heavier isotope will have a lower vibrational frequency and, consequently, a lower ZPVE.

Thermochemical calculations, typically performed using density functional theory (DFT) or other ab initio methods, can quantify these energetic differences. The standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) are key parameters that are affected. The lower ZPVE of the deuterated species results in a more negative (more exothermic) enthalpy of formation. The change in Gibbs free energy will also reflect this increased stability, although entropy effects also play a role. The slightly heavier mass of the deuterated molecule will lead to a small increase in its standard entropy.

Based on experimental and computational data for non-deuterated methylpiperidines, a comparative table of calculated thermochemical values for 4-Methylpiperidine and its d4-isotopologue can be constructed to illustrate these effects. nih.gov

CompoundParameterCalculated Value (Gas Phase)Expected Difference (d4 vs. H)
4-MethylpiperidineΔHf° (kJ/mol)-82.9 ± 1.7-
This compoundΔHf° (kJ/mol)More Negative~ -2 to -5 kJ/mol
4-MethylpiperidineΔGf° (kJ/mol)Calculated from ΔHf° and S°-
This compoundΔGf° (kJ/mol)More NegativeSlightly more negative
4-MethylpiperidineS° (J/mol·K)~ 350-
This compoundS° (J/mol·K)Slightly Higher~ +5 to +10 J/mol·K

These computational insights underscore the subtle yet significant impact of isotopic substitution on the fundamental chemical properties of 4-methylpiperidine. The alterations in hyperconjugative and stereoelectronic effects, along with the changes in the thermochemical landscape, provide a deeper understanding of the molecular behavior of this compound.

Applications in Mechanistic Organic Chemistry and Kinetic Studies

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

The presence of deuterium at the 2 and 6 positions, adjacent to the nitrogen atom, would be particularly insightful for reactions involving these specific C-H bonds.

In a hypothetical reaction where a C-H bond at the 2 or 6 position of 4-methylpiperidine (B120128) is broken in the rate-determining step, a significant primary kinetic isotope effect would be expected. By comparing the reaction rate of the non-deuterated isotopologue (kH) with that of 4-Methylpiperidine-2,2,6,6-d4 (kD), a kH/kD ratio significantly greater than 1 would indicate that the C-H/C-D bond cleavage is indeed the slowest step of the reaction. For example, in an oxidation reaction that proceeds via hydrogen atom abstraction from a carbon adjacent to the nitrogen, the use of this deuterated compound would be a classic experiment to establish the mechanism.

Table 1: Hypothetical Kinetic Isotope Effects for a Reaction Involving C-H/C-D Bond Cleavage at the Rate-Limiting Step

Reactant Rate Constant Observed kH/kD Implication
4-Methylpiperidine kH \multirow{2}{}{~2-7} C-H bond cleavage is likely the rate-determining step.
This compound kD
4-Methylpiperidine kH \multirow{2}{}{~1} C-H bond cleavage is not involved in the rate-determining step.

Even if the C-H/C-D bond is not broken in the rate-limiting step, secondary kinetic isotope effects can provide valuable information about the transition state structure. For instance, a change in the hybridization of the carbon atoms at the 2 and 6 positions during the reaction would lead to a secondary KIE. An sp3 to sp2 rehybridization typically results in a small, normal KIE (kH/kD > 1), while a change from sp2 to sp3 can lead to an inverse KIE (kH/kD < 1). These subtle effects can help chemists to map out the reaction coordinate and understand the geometry of the transition state.

Studies of Isotope Exchange Processes and Their Underlying Mechanisms

This compound could be employed to study the mechanisms of hydrogen-deuterium exchange reactions. For example, in the presence of a suitable catalyst and a protic solvent, the deuterium atoms at the 2 and 6 positions could exchange with hydrogen atoms. By monitoring the rate of this exchange, researchers could gain insights into the acidity of these protons and the mechanism of the exchange process, which could involve the formation of an iminium ion or other reactive intermediates.

Assessment of Stereochemical Outcomes in Deuteration-Dependent Reactions

The stereochemistry of reactions involving the piperidine (B6355638) ring could also be investigated using this deuterated compound. For reactions that create a new stereocenter at the 2 or 6 position, the presence of deuterium could potentially influence the stereochemical outcome. While a significant directing effect is not always expected, subtle changes in the product diastereomeric or enantiomeric ratios could provide clues about the steric and electronic environment of the transition state.

Role in Specialized Research Methodologies and Materials Science

Development of Deuterated Internal Standards for Quantitative Analytical Research Methods

In the realm of quantitative analysis, particularly in methods coupled with mass spectrometry (MS), deuterated compounds are invaluable as internal standards. clearsynth.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, but is distinguishable by its mass-to-charge ratio (m/z). texilajournal.comscispace.com 4-Methylpiperidine-2,2,6,6-d4 is designed to serve this exact purpose for the quantification of its non-deuterated counterpart, 4-methylpiperidine (B120128), or structurally related analytes.

The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com Its primary function is to correct for variations that can occur during sample preparation, such as extraction inefficiency, and for fluctuations in instrument response, such as ion suppression or enhancement caused by the sample matrix. clearsynth.comtexilajournal.com By adding a known amount of the deuterated standard to a sample, researchers can accurately determine the concentration of the target analyte by comparing the ratio of their respective signal intensities. clearsynth.comwisdomlib.org This approach significantly improves the precision, accuracy, and reliability of quantitative measurements, which is critical in fields like pharmaceutical research, environmental monitoring, and clinical diagnostics. clearsynth.comtexilajournal.com

Advantage of Deuterated Internal StandardsDescription
Improved Accuracy & Precision Compensates for sample loss during preparation and variability in instrument response. texilajournal.com
Matrix Effect Compensation Co-elution with the analyte allows for correction of ion suppression or enhancement from complex biological or environmental matrices. clearsynth.comtexilajournal.com
Enhanced Reliability Ensures robust and reproducible quantitative results, which is essential for method validation according to international guidelines. clearsynth.comtexilajournal.com
High Specificity The mass difference allows for clear distinction from the analyte in mass spectrometry, avoiding signal interference. texilajournal.com

Exploration of this compound as a Reagent in Peptide Synthesis (e.g., Fmoc Removal)

In solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used to temporarily block the N-terminus of amino acids. nih.goviris-biotech.de The removal of this group, or deprotection, is a critical step that must be efficient to ensure a high yield of the desired peptide. nih.gov This is typically achieved using a mild base, with piperidine (B6355638) being the most common reagent. nih.gov

However, 4-methylpiperidine has emerged as a highly effective alternative to piperidine for Fmoc removal. iris-biotech.deresearchgate.net Studies have shown that it can deprotect the Fmoc group as efficiently as piperidine, with some research indicating it is the best deprotecting reagent among various methylpiperidine derivatives. iris-biotech.descielo.org.mx The mechanism involves the removal of an acidic proton from the fluorene (B118485) ring system, followed by a β-elimination that releases the free amine and generates a dibenzofulvene (DBF) intermediate, which is then trapped by the amine reagent. nih.gov

The deuterated analogue, this compound, can be explored in this context for mechanistic studies. By using the deuterated reagent and analyzing the reaction products and kinetics via mass spectrometry, researchers can gain deeper insights into the deprotection mechanism and the formation of any side products. Furthermore, it could serve as an internal standard to precisely quantify the efficiency of the Fmoc removal step during the development and optimization of new SPPS protocols.

Utilization of Deuterated Analogues in Structural Biology Investigations (e.g., Protein NMR, Neutron Scattering)

Deuteration is a powerful and indispensable technique in structural biology for studying the structure and dynamics of large biomolecules like proteins. nih.govutoronto.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger proteins (typically >25 kDa), NMR spectra can suffer from signal broadening and poor signal-to-noise ratios due to rapid relaxation caused by ¹H–¹H dipolar coupling. peakproteins.com Replacing non-exchangeable protons with deuterium (B1214612) atoms significantly reduces these dipolar interactions, which in turn slows relaxation rates and narrows the resonance signals. peakproteins.comnih.gov This leads to substantially improved spectral quality and resolution, enabling the study of larger and more complex protein systems. utoronto.capeakproteins.com While this compound itself is not incorporated into proteins, the principles of its deuteration are central to these methods. Deuterated buffers and small molecules are also used to reduce signal complexity and study ligand binding and protein dynamics. nih.govresearchgate.net

Neutron Scattering: This technique provides unique information about the location of hydrogen atoms, which is crucial for understanding hydrogen bonding and enzyme catalysis. nih.gov However, hydrogen has a large incoherent neutron scattering cross-section, which creates a high background level and obscures the desired signal. nih.gov Deuterium, in contrast, has a much smaller incoherent cross-section and a different coherent scattering length. nih.govuci.edu By replacing hydrogen with deuterium (a process known as deuteration), the signal-to-noise ratio in neutron diffraction experiments is dramatically improved. nih.gov This allows for the use of smaller crystals and shorter data collection times. nih.gov Furthermore, the difference in scattering properties between hydrogen and deuterium enables "contrast matching" or "contrast variation" techniques, where specific parts of a molecular complex can be made effectively invisible to neutrons, allowing researchers to selectively visualize other components. nih.govsaudijournals.com

PropertyHydrogen (¹H)Deuterium (²H or D)
Coherent Scattering Length (fm) -3.74+6.67
Incoherent Scattering Cross-section (barns) 80.262.05

Data sourced from multiple references. nih.govsaudijournals.com

Tracer Applications in Environmental and Metabolic Pathway Studies

The stable and non-radioactive nature of deuterium makes it an excellent tracer for following the path of molecules through complex systems. zeochem.comzeochem.com

Environmental Studies: In hydrology, deuterium oxide (D₂O) is used to trace the movement and distribution of groundwater, monitor hydraulic fracturing, and map wastewater. zeochem.comisotope.com Because deuterium is a stable isotope and behaves chemically almost identically to hydrogen, it acts as an ideal water tracer without causing environmental hazards. zeochem.comisotope.com Similarly, a deuterated organic compound like this compound could be used in specialized environmental studies to trace the fate and transport of specific piperidine-containing pollutants or agrochemicals in soil and water systems. usgs.gov

Metabolic Pathway Studies: In biochemistry and pharmaceutical development, deuterium labeling is a key tool for studying how molecules are absorbed, distributed, metabolized, and excreted (ADME). simsonpharma.com By administering a deuterated compound and analyzing biological samples (e.g., blood, urine) with mass spectrometry, researchers can identify metabolites and elucidate metabolic pathways. simsonpharma.com The deuterium label allows the drug and its byproducts to be distinguished from endogenous molecules. simsonpharma.com Therefore, this compound could be used in preclinical studies to trace the metabolic fate of a new drug candidate that contains a 4-methylpiperidine structural motif.

Strategic Employment as a Deuterated Building Block in Academic Synthetic Methodologies

The synthesis of complex, selectively deuterated molecules often relies on the use of simpler, pre-deuterated starting materials, known as building blocks. researchgate.netgrantome.com The limited availability of such building blocks has historically hampered access to many sought-after deuterated molecules for research. researchgate.netgrantome.com

This compound is an example of such a deuterated building block. researchgate.net Organic chemists in academic and industrial settings can use this compound to introduce a specifically labeled 4-methylpiperidine ring into a larger target molecule. ansto.gov.au This strategy is more efficient than attempting to introduce deuterium atoms at a late stage in a complex synthesis. Recent advancements have focused on developing new, practical methods for the regio- and stereoselective deuteration of building blocks like piperidines, highlighting their importance in medicinal chemistry and materials science. researchgate.nettheopenscholar.com The use of these building blocks is crucial for synthesizing deuterated pharmaceuticals, molecular probes, and materials with unique properties. grantome.com

Q & A

Q. How can this compound serve as a mechanistic probe in organocatalytic reactions?

  • Methodological Answer : Use it to study rate-limiting steps in catalysis. For example, in asymmetric aldol reactions, deuteration at specific sites slows proton transfer steps, pinpointing the KIE-sensitive transition state. Monitor enantioselectivity (HPLC chiral columns) and kinetics (in situ IR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.